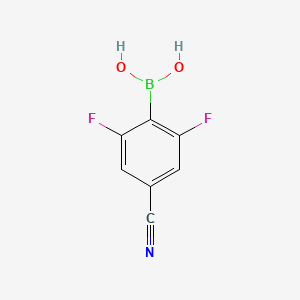

4-CYano-2,6-difluorophenylboronic acid

Description

Properties

IUPAC Name |

(4-cyano-2,6-difluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF2NO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2,12-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABHFLPVEUGDMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)C#N)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyano 2,6 Difluorophenylboronic Acid

Classical Approaches to Arylboronic Acid Synthesis

Classical methods for preparing arylboronic acids have long relied on the generation of highly reactive organometallic intermediates, which are subsequently trapped with a boron electrophile. These approaches, while foundational, remain highly relevant for the synthesis of specific isomers that may be difficult to access via other means.

Grignard Reagent-Mediated Borylation Strategies

The Grignard reaction is a cornerstone of organometallic chemistry for C-C bond formation and can be effectively adapted for the synthesis of arylboronic acids. This strategy involves two principal steps: the formation of an arylmagnesium halide (Grignard reagent) and its subsequent reaction with a borate (B1201080) ester.

For the synthesis of 4-cyano-2,6-difluorophenylboronic acid, the process would commence with a precursor such as 1-bromo-4-cyano-2,6-difluorobenzene. The reaction of this aryl halide with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) generates the corresponding Grignard reagent. This intermediate is then treated at low temperatures (typically between -78 °C and -15 °C) with a trialkyl borate, such as trimethyl borate or triisopropyl borate. chemicalbook.com The resulting boronate complex is subsequently hydrolyzed under acidic conditions to yield the final boronic acid. The regiochemistry of the final product is entirely dependent on the substitution pattern of the initial aryl halide.

Table 1: Representative Conditions for Grignard Reagent-Mediated Borylation

| Step | Reagent/Parameter | Condition/Purpose |

| 1. Grignard Formation | 1-Bromo-4-cyano-2,6-difluorobenzene | Starting Material |

| Magnesium (turnings) | Reagent | |

| Tetrahydrofuran (THF) | Solvent | |

| Elevated Temperature | Initiation | |

| 2. Borylation | Triisopropyl borate | Boron Source |

| Tetrahydrofuran (THF) | Solvent | |

| -78 °C to -15 °C | Reaction Temperature | |

| 3. Hydrolysis | Aqueous Acid (e.g., HCl) | Workup |

Directed Ortho-Metalation and Borylation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org This method utilizes a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific ortho-position. baranlab.org In the case of 3,5-difluorobenzonitrile (B1349092), the cyano group and the two fluorine atoms act as cooperative DMGs. organic-chemistry.orgbaranlab.org When 1,3-disposed, these groups effectively increase the kinetic acidity of the proton at the C2 position (and by symmetry, the C6 position) situated between them. baranlab.org

The synthesis begins with the treatment of 3,5-difluorobenzonitrile with a strong lithium base, such as lithium diisopropylamide (LDA) or sec-butyllithium (B1581126) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures (e.g., -78 °C) in an inert solvent like THF. This generates a highly reactive aryllithium intermediate. This intermediate is then quenched in situ with a boron electrophile, typically a trialkyl borate like triisopropyl borate, to form a boronate complex. nih.gov An acidic workup subsequently liberates the desired this compound. The key advantage of this method is the high regioselectivity dictated by the existing substituents on the starting arene.

Table 2: Plausible Reaction Scheme for Directed Ortho-Metalation and Borylation

| Step | Reagent/Parameter | Condition/Purpose |

| 1. Metalation | 3,5-Difluorobenzonitrile | Starting Material |

| Lithium diisopropylamide (LDA) | Strong Base | |

| Tetrahydrofuran (THF) | Solvent | |

| -78 °C | Reaction Temperature | |

| 2. Borylation | Triisopropyl borate | Boron Electrophile |

| -78 °C to room temperature | Reaction Condition | |

| 3. Hydrolysis | Aqueous Acid (e.g., NH4Cl) | Workup |

Transition Metal-Catalyzed Borylation Routes

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to achieve C-H functionalization with greater efficiency and atom economy. These methods can often proceed under milder conditions and offer alternative pathways to functionalized arylboronic acids.

Catalytic C-H Borylation of Fluorinated Arenes

Iridium-catalyzed C-H borylation has emerged as a premier method for the direct conversion of aromatic C-H bonds to C-B bonds. rsc.orgnih.gov This reaction typically employs a catalyst system generated from an iridium precursor, such as [Ir(COD)OMe]2, and a bipyridine-based ligand. dumelelab.com The borylating agent is most commonly bis(pinacolato)diboron (B136004) (B2pin2).

Applying this to 3,5-difluorobenzonitrile, the reaction would proceed via the selective activation of a C-H bond. While these reactions are often governed by steric factors, favoring the least hindered position, electronic effects play a significant role in substrates with multiple, similarly accessible sites. nih.gov The electron-withdrawing nature of the fluorine and cyano groups activates the ortho C-H bonds (C2 and C6), making them susceptible to iridium-mediated activation and subsequent borylation. The reaction typically yields a boronate ester, which can be hydrolyzed to the corresponding boronic acid if desired.

Table 3: Typical System for Iridium-Catalyzed C-H Borylation

| Component | Example | Role |

| Substrate | 3,5-Difluorobenzonitrile | Starting Arene |

| Borylating Agent | Bis(pinacolato)diboron (B2pin2) | Boron Source |

| Catalyst Precursor | [Ir(COD)OMe]2 | Iridium Source |

| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | Stabilizes/activates catalyst |

| Solvent | Cyclohexane or Tetrahydrofuran | Reaction Medium |

| Temperature | 80 - 100 °C | Reaction Condition |

Catalytic C-X Borylation (X = Halogen, Triflate) of Fluorinated Aryl Halides

Palladium-catalyzed C-X borylation is a powerful cross-coupling reaction that serves as a complementary method to C-H activation. This approach, often referred to as a Miyaura borylation, involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent in the presence of a palladium catalyst and a base.

To synthesize this compound via this route, a precursor such as 1-bromo-4-cyano-2,6-difluorobenzene would be required. The reaction couples this aryl halide with B2pin2 using a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate (B1210297) in an aprotic solvent such as dioxane. This method is highly reliable and tolerant of various functional groups. As with the Grignard approach, the regioselectivity is predetermined by the position of the halogen atom on the starting material.

Table 4: General Conditions for Palladium-Catalyzed C-X Borylation

| Component | Example | Role |

| Substrate | 1-Bromo-4-cyano-2,6-difluorobenzene | Aryl Halide |

| Borylating Agent | Bis(pinacolato)diboron (B2pin2) | Boron Source |

| Catalyst | Pd(dppf)Cl2 | Palladium Catalyst |

| Base | Potassium Acetate (KOAc) | Activator |

| Solvent | Dioxane or DMSO | Reaction Medium |

| Temperature | 80 - 110 °C | Reaction Condition |

Regioselective Introduction of Boron Moieties

The successful synthesis of this compound hinges on the precise control of regioselectivity. Each of the discussed methodologies achieves this control through different fundamental principles.

Substrate-Controlled Syntheses: In Grignard reagent-mediated borylation and catalytic C-X borylation, the regiochemical outcome is not determined during the borylation step itself but is instead locked in by the synthesis of the requisite halogenated precursor. The primary synthetic challenge is thus transferred to the regioselective halogenation of the 3,5-difluorobenzonitrile core.

Directed Ortho-Metalation (DoM): This method offers intrinsic regioselectivity. The synergistic effect of the 1-cyano and 3,5-difluoro substituents directs the strong base to abstract a proton from the C2/C6 position exclusively, providing a direct and highly selective route to the desired isomer. baranlab.org

Catalytic C-H Borylation: In transition-metal catalysis, regioselectivity arises from a complex interplay of steric and electronic factors. nih.govresearchgate.net For 3,5-difluorobenzonitrile, where the potential borylation sites are sterically similar, electronic activation by the ortho-fluoro groups is the dominant controlling factor, guiding the catalyst to the desired C2 and C6 positions. nih.gov The choice of ligand on the metal center can further tune this selectivity, providing a powerful tool for directing the borylation to specific C-H bonds.

Integration of the Cyano Functionality during Synthesis

The introduction of a cyano group (–CN) onto an aromatic ring, known as cyanation, is a pivotal step in forming the target molecule. This transformation can be approached in several ways, primarily by introducing the nitrile at an early stage onto a pre-functionalized difluorinated ring or by adding it later in the sequence. The high electronegativity of the fluorine atoms influences the reactivity of the aromatic ring, making the choice of cyanation method crucial.

The presence of two fluorine atoms ortho to the boronic acid group significantly impacts the electronic properties of the aromatic ring, influencing the conditions required for successful cyanation. Transition-metal-mediated cyanation is a common and effective strategy for these types of substrates. researchgate.net Aryl halides are frequently used as precursors, where the halogen atom is substituted with a cyanide group using a metal cyanide salt and a catalyst. researchgate.net

Commonly used cyanide sources include copper(I) cyanide (CuCN), potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). researchgate.netorganic-chemistry.org Palladium- and nickel-based catalysts are often employed to facilitate these cross-coupling reactions, which are generally tolerant of a wide range of functional groups. organic-chemistry.orgsnnu.edu.cn

For instance, a related compound, 4-amino-3,5-difluorobenzonitrile, can be synthesized by reacting 4-bromo-2,6-difluoroaniline (B33399) with copper(I) cyanide in a solvent like dimethylformamide (DMF) under reflux conditions. nih.gov This demonstrates the feasibility of a cyanation reaction on a difluorinated aromatic bromide. Similarly, the synthesis of 4-bromo-2,6-difluorobenzonitrile (B47616) can be achieved from a difluorobromobenzene precursor, highlighting a pathway where the cyano group is introduced while a halogen suitable for later borylation is retained. chemicalbook.com

The table below summarizes various cyanation reagents used in the synthesis of aromatic nitriles.

| Cyanide Source | Catalyst System (Example) | Substrate Type | Notes |

| Copper(I) Cyanide (CuCN) | None (or Palladium catalyst) | Aryl Halides | A traditional and effective method, often requiring high temperatures (e.g., Rosenmund-von Braun reaction). researchgate.netnih.gov |

| Zinc Cyanide (Zn(CN)₂) | NiCl₂·6H₂O/dppf/Zn | Aryl Chlorides/Bromides | A less toxic alternative to other cyanide salts, effective under milder, nickel-catalyzed conditions. organic-chemistry.org |

| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Palladium(0) Nanoparticles | Aryl Bromides/Chlorides | Considered a benign and low-cost cyanide source, used in palladium-catalyzed reactions. organic-chemistry.org |

| Benzyl Thiocyanate | Pd(PPh₃)₄ / CuTC | Aryl Boronic Acids | Allows for the direct conversion of a boronic acid to a nitrile, though this is less common for the primary synthesis route. nih.gov |

A logical and common synthetic strategy for preparing this compound involves a sequential protocol that begins with a readily available, appropriately substituted fluorinated aromatic compound. A plausible pathway starts with the synthesis of an intermediate that contains both the cyano group and a handle for the final introduction of the boronic acid, such as a bromine atom.

A representative synthetic sequence is outlined below:

Cyanation of a Dihalogenated Precursor : The synthesis can commence from 1,4-dibromo-2,6-difluorobenzene or a similar starting material. One of the bromine atoms is selectively replaced by a cyano group. This is typically achieved through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. For example, reacting 4-bromo-2,6-difluoroaniline with CuCN yields 4-amino-3,5-difluorobenzonitrile, which can be further modified. nih.gov A more direct precursor is 4-bromo-2,6-difluorobenzonitrile, which can be synthesized from 3,5-difluorobromobenzene. chemicalbook.com

Formation of the Boronic Acid : With the key intermediate, 4-bromo-2,6-difluorobenzonitrile, in hand, the final step is the conversion of the remaining bromine atom into a boronic acid group. This is commonly accomplished through one of two methods:

Halogen-Metal Exchange : The aryl bromide is treated with a strong organometallic base, such as n-butyllithium or a Grignard reagent, at low temperatures (e.g., -78 °C) to form an organolithium or organomagnesium intermediate. This intermediate is then quenched with a trialkyl borate, such as trimethyl borate (B(OMe)₃) or triisopropyl borate, followed by acidic workup to hydrolyze the boronate ester and yield the desired boronic acid.

Palladium-Catalyzed Borylation : A more modern and often milder alternative is the Miyaura borylation reaction. This involves reacting the aryl bromide with a boron-containing reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate). This forms a boronate ester, which is then hydrolyzed to the boronic acid.

This sequential approach allows for the controlled and regioselective introduction of the required functional groups, leading to the final product, this compound.

Reactivity and Reaction Mechanisms of 4 Cyano 2,6 Difluorophenylboronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

4-Cyano-2,6-difluorophenylboronic acid is a valuable reagent in palladium-catalyzed cross-coupling, a cornerstone of carbon-carbon bond formation. nih.gov Its unique structure, featuring two ortho-fluorine atoms and a para-cyano group, imparts specific electronic and steric properties that significantly influence the catalytic cycle. The Suzuki-Miyaura coupling, in particular, serves as a prime example to dissect these effects. nih.gov

Suzuki-Miyaura Coupling: Detailed Mechanistic Investigations

The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryls, polyolefins, and styrenes. harvard.edu The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination. harvard.eduyoutube.com The specific substituents on the this compound moiety exert a profound influence on the kinetics and efficiency of these elementary steps.

Table 1: Factors Influencing the Rate of Oxidative Addition

| Factor | Influence on Rate | Rationale |

| Leaving Group (X) | I > OTf > Br >> Cl | The rate correlates with the C-X bond dissociation energy. harvard.edu |

| Aryl Halide Substituents | Electron-withdrawing groups accelerate the reaction. | The palladium center acts as a nucleophile; electron-poor substrates are more reactive. acs.org |

| Ligand Properties | Electron-rich and bulky ligands facilitate the reaction. | Electron density at the metal center is increased, promoting the addition. harvard.edu |

Transmetalation Pathways and Intermediates

Transmetalation is the step where the organic group from the boron reagent is transferred to the palladium(II) center. harvard.edursc.org This process is often turnover-limiting and is mechanistically complex, with its exact pathway being a subject of extensive study. nih.gov Organoboron compounds are generally unreactive in their neutral state and require activation by a base. harvard.edu

Two primary pathways for this base-assisted transmetalation are widely considered nih.gov:

The Boronate Pathway (Path A): The base reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species, which then reacts with the arylpalladium(II) halide complex. nih.gov

The Oxo-Palladium Pathway (Path B): The base (typically hydroxide (B78521) in aqueous media) displaces the halide on the palladium center to form a more reactive arylpalladium(II) hydroxide complex. This intermediate then reacts with the neutral boronic acid. nih.govchembites.org

Kinetic studies suggest that for many common Suzuki-Miyaura reaction conditions, the pathway involving the arylpalladium hydroxide complex (Path B) is several orders of magnitude faster and is therefore the predominant mechanism. nih.gov

For this compound, the transmetalation step is particularly affected by its electronic properties. The strongly electron-withdrawing nature of the two fluorine atoms and the cyano group decreases the nucleophilicity of the aryl group attached to boron. This deactivation can slow the rate of transmetalation, a known challenge for electron-deficient boronic acids. mdpi.comnih.gov The activation by the base is therefore critical to generate a sufficiently reactive intermediate to facilitate the transfer to the palladium center. nih.gov

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) intermediate couple and are expelled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. harvard.edu For this to occur, the diorganopalladium(II) complex must adopt a cis configuration. harvard.edu

The rate of reductive elimination is sensitive to the electronic nature of the coupling partners. Studies on various arylpalladium complexes have shown that C-C bond-forming reductive elimination is generally faster from complexes bearing electron-withdrawing substituents on the palladium-bound aryl group. acs.orgberkeley.edu Therefore, once the transmetalation of the 4-cyano-2,6-difluorophenyl group onto the palladium center has occurred, its strong electron-withdrawing character is expected to facilitate a rapid reductive elimination, accelerating the formation of the final biaryl product and catalyst turnover.

Influence of Steric and Electronic Factors on Cross-Coupling Efficiency

The efficiency of the Suzuki-Miyaura coupling is a result of the interplay between steric and electronic effects at each stage of the catalytic cycle. For this compound, these factors are pronounced. The electronic influence of the para-cyano and ortho-fluoro groups (deactivating in transmetalation, activating in reductive elimination) must be balanced with the significant steric challenge posed by the ortho-substituents.

One of the most significant challenges in using this compound is the steric hindrance imposed by the two ortho-fluorine atoms. Low yields are often observed when ortho-disubstituted arylboronic acids are used in Suzuki-Miyaura couplings. nih.gov This steric bulk can impede the reaction in several ways:

Slowing Transmetalation: The bulky ortho-substituents can hinder the necessary approach and coordination of the boronic acid derivative to the palladium(II) center, thereby increasing the activation energy for transmetalation. nih.gov

Inhibiting Reductive Elimination: The steric clash between the ortho-substituents on the two aryl rings of the diorganopalladium(II) intermediate can make it difficult to achieve the planar conformation required for efficient reductive elimination.

To overcome these steric challenges, the choice of ligand is critical. The use of bulky, electron-rich monophosphine ligands, often referred to as Buchwald-type ligands, or N-heterocyclic carbene (NHC) ligands has proven effective for coupling sterically hindered substrates, including di- and tri-ortho-substituted biaryls. rsc.orgorganic-chemistry.org These ligands can promote the formation of the active catalytic species and accelerate the reductive elimination step, leading to higher yields and faster reaction times even at room temperature. rsc.orgorganic-chemistry.org

Table 2: Summary of Steric and Electronic Effects of this compound in Suzuki-Miyaura Coupling

| Mechanistic Step | Influence of -CN and -F Groups | Rationale |

| Transmetalation | Rate-decreasing (Electronic) | Strong electron-withdrawing effect reduces the nucleophilicity of the aryl-boron bond. mdpi.comnih.gov |

| Transmetalation | Rate-decreasing (Steric) | ortho-Fluorine atoms sterically hinder the approach to the palladium center. nih.gov |

| Reductive Elimination | Rate-increasing (Electronic) | Electron-withdrawing groups on the palladium-bound aryl ligand accelerate C-C bond formation. acs.orgberkeley.edu |

Impact of the Cyano Group on Reactivity

The cyano group (–C≡N) is a potent electron-withdrawing group, and its placement at the 4-position of the phenyl ring, in conjunction with the two ortho-fluorine atoms, profoundly influences the reactivity of this compound. This substitution pattern renders the aryl ring highly electron-deficient, which has significant consequences for its participation in cross-coupling reactions.

In the context of Suzuki-Miyaura coupling, the electron-deficient nature of the boronic acid can impact the transmetalation step of the catalytic cycle. While electron-rich boronic acids often undergo rapid transmetalation, the reduced nucleophilicity of the aryl group in this compound can make this step more challenging. However, the strong electron-withdrawing effect of the cyano group can also be advantageous. For instance, it can facilitate the reductive elimination step, which is the final, product-forming step in the catalytic cycle.

Furthermore, the cyano group can serve as a functional handle for further transformations. In some instances, the cyano group can act as a leaving group in nickel-catalyzed Suzuki-Miyaura coupling reactions, allowing for the construction of polyaryl scaffolds. acs.orgresearchgate.net This unique reactivity expands the synthetic utility of aryl nitriles in cross-coupling chemistry.

Catalyst Design and Ligand Effects in this compound Coupling

The successful cross-coupling of sterically hindered and electronically deactivated substrates like this compound is highly contingent on the judicious selection of the catalyst and ancillary ligands. Palladium-based catalysts are predominantly used for these transformations, often in conjunction with specialized phosphine (B1218219) ligands.

The choice of ligand is critical for achieving high catalytic activity and selectivity. Bulky and electron-rich phosphine ligands are generally preferred for coupling reactions involving electron-deficient arylboronic acids. These ligands can enhance the electron density at the palladium center, which in turn promotes the oxidative addition of the aryl halide partner. Additionally, the steric bulk of the ligand can facilitate the reductive elimination step and prevent the formation of undesired side products. The development of palladium nanoparticles anchored on biodegradable microbeads has also been reported as an effective catalytic system for Suzuki-Miyaura and cyanation reactions. nih.gov

Below is a table summarizing common ligands and catalyst systems employed in the Suzuki-Miyaura coupling of challenging substrates:

| Catalyst/Ligand System | Key Features | Application |

| Pd(OAc)₂ / SPhos | Bulky, electron-rich ligand promoting high turnover numbers. | Effective for coupling of sterically hindered and electron-poor aryl chlorides. |

| Pd₂(dba)₃ / XPhos | Highly active catalyst system for a broad range of substrates. | Useful for challenging cross-coupling reactions, including those with hindered boronic acids. |

| Pd/C | Heterogeneous catalyst, allowing for easier separation and recycling. | Can be used in greener solvent systems, though may require higher temperatures. |

| NiCl₂(dppp) | Nickel-based catalyst for alternative reactivity. | Can catalyze C-CN bond cleavage in Suzuki-Miyaura coupling. |

Alternative Metal-Catalyzed Reactions

This compound can also serve as an arylating agent in copper-catalyzed reactions, such as the Chan-Lam coupling. This reaction enables the formation of carbon-heteroatom bonds, providing a valuable alternative to palladium-catalyzed methods. In these reactions, the boronic acid couples with nucleophiles like amines, alcohols, or thiols in the presence of a copper catalyst. The electronic properties of the arylboronic acid can influence the reaction efficiency. For instance, CuO nanoparticles have been shown to be effective catalysts for the C-arylation of active methylene (B1212753) compounds with aryl halides. beilstein-journals.org The use of arylboronic acids in copper-catalyzed arylations of S-tosyl peptides and bromo-difluoro-acetamides has also been demonstrated. rsc.orgdntb.gov.ua

Ruthenium-catalyzed direct arylation reactions represent an increasingly important area of C-H functionalization. These methods offer a more atom-economical approach to biaryl synthesis by avoiding the need for pre-functionalized starting materials. While the use of this compound in this specific context is not extensively documented, the general principles of ruthenium-catalyzed C-H arylation suggest its potential as a coupling partner. rsc.org Research has shown that ruthenium catalysts can effectively mediate the arylation of carboxylic acids with various aryl halides. nih.gov The electronic nature of the coupling partners often plays a significant role in the outcome of these reactions. rsc.org

Non-Coupling Reactivity of this compound

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, is a common side reaction in processes involving boronic acids. nih.gov The rate of this undesired reaction is highly dependent on factors such as pH, temperature, and the electronic properties of the arylboronic acid. acs.orged.ac.uk

For highly electron-deficient arylboronic acids like this compound, the susceptibility to protodeboronation can be significant, particularly under basic aqueous conditions. ed.ac.ukacs.org Kinetic studies have revealed that the mechanism of protodeboronation can be complex, with multiple pathways potentially operative depending on the reaction conditions. nih.govacs.org For some highly electron-deficient arenes, a pathway involving a transient aryl anionoid has been proposed. nih.govacs.orgresearchgate.net Understanding the kinetics and mechanism of protodeboronation is crucial for optimizing cross-coupling reactions by minimizing this decomposition pathway. nih.govacs.org

The following table outlines key factors that influence the rate of protodeboronation:

| Factor | Influence on Protodeboronation Rate |

| pH | Can be accelerated under both acidic and basic conditions. acs.org |

| Temperature | Higher temperatures generally increase the rate. |

| Substituents | Electron-withdrawing groups on the aryl ring typically increase the rate. |

| Solvent | The nature of the solvent can affect the stability of the boronic acid and reaction intermediates. |

Electrophilic and Nucleophilic Transformations

Electrophilic Transformations

The carbon-boron bond in this compound is susceptible to cleavage by electrophiles, a process known as ipso-substitution. This reaction allows for the replacement of the boronic acid group with various other functional groups.

One of the most common electrophilic transformations is halogenation. The treatment of arylboronic acids with electrophilic halogen sources, such as N-halosuccinimides (NXS), can lead to the corresponding aryl halides. For instance, the reaction with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) would be expected to yield 4-bromo-3,5-difluorobenzonitrile (B1340648) or 4-iodo-3,5-difluorobenzonitrile, respectively. The reaction proceeds through the formation of a boronate intermediate, which then undergoes electrophilic attack with retention of configuration. The electron-withdrawing groups on the phenyl ring of this compound can make the aromatic ring less susceptible to electrophilic attack, but the ipso-substitution at the carbon bearing the boronic acid group is generally a facile process.

Another significant electrophilic transformation is cyanation. While the target molecule already possesses a cyano group, this reaction is a general feature of arylboronic acids. Treatment with an electrophilic cyanide source, often in the presence of a copper catalyst, can install a nitrile functionality. This transformation underscores the utility of the boronic acid group as a synthetic handle.

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is another electrophilic transformation that can occur, particularly under acidic or basic conditions. This process can be a competing side reaction in other transformations and is influenced by the electronic nature of the substituents on the aromatic ring.

Table 1: Representative Electrophilic Transformations of Arylboronic Acids

| Electrophile | Reagent/Conditions | Product | Reference Type |

| Br+ | N-Bromosuccinimide (NBS) | Aryl bromide | General |

| I+ | N-Iodosuccinimide (NIS) | Aryl iodide | General |

| CN+ | Electrophilic cyanide source, Cu catalyst | Aryl nitrile | General |

| H+ | Acid or Base | Arene | General |

Nucleophilic Transformations

The boron atom in this compound is sp² hybridized and possesses a vacant p-orbital, rendering it Lewis acidic. This property makes it susceptible to attack by nucleophiles. Nucleophilic attack on the boron atom leads to the formation of a tetracoordinate boronate complex, which is a key intermediate in many reactions of boronic acids, including the widely used Suzuki-Miyaura cross-coupling reaction.

The Lewis acidity of the boron is enhanced by the electron-withdrawing fluorine and cyano groups on the phenyl ring. Common nucleophiles that can coordinate to the boron atom include hydroxide ions, alkoxides, and fluoride (B91410) ions. This formation of a boronate complex increases the nucleophilicity of the organic group attached to the boron, facilitating its transfer in cross-coupling reactions.

While the primary site of nucleophilic attack is the boron atom, the cyano group itself can potentially undergo nucleophilic addition under certain conditions, although this is less common for the boronic acid itself and more relevant for derivatives where the boronic acid has been transformed. The strong electron-withdrawing nature of the difluorinated phenyl ring could activate the cyano group towards nucleophilic attack.

Table 2: Nucleophilic Interaction with the Boron Atom

| Nucleophile | Resulting Species | Significance | Reference Type |

| OH- | Hydroxyboronate complex | Activation for cross-coupling | General |

| OR- | Alkoxyboronate complex | Activation for cross-coupling | General |

| F- | Trifluoroborate salt | Stable, crystalline derivative | General |

Oxidative and Reductive Transformations

Oxidative Transformations

The boronic acid group of this compound can undergo oxidative transformations. A common reaction is the oxidation of the carbon-boron bond to a carbon-oxygen bond, yielding a phenol. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), oxone, or m-chloroperoxybenzoic acid (mCPBA). The reaction proceeds via the formation of a boronate intermediate, followed by rearrangement and subsequent hydrolysis to afford the corresponding phenol, in this case, 4-cyano-2,6-difluorophenol. This reaction is a valuable synthetic method for the preparation of phenols from arylboronic acids.

Another important oxidative process is the palladium-catalyzed oxidative homocoupling of arylboronic acids. In the presence of a palladium catalyst and an oxidant, two molecules of the boronic acid can couple to form a symmetrical biaryl. For this compound, this reaction would lead to the formation of 4,4'-dicyano-2,2',6,6'-tetrafluorobiphenyl. This reaction can sometimes be an undesired side product in Suzuki-Miyaura cross-coupling reactions if oxidative conditions are present.

Table 3: Representative Oxidative Transformations of Arylboronic Acids

| Transformation | Reagent/Conditions | Product | Reference Type |

| Oxidation to Phenol | H₂O₂, NaOH | Phenol | General |

| Oxidative Homocoupling | Pd(OAc)₂, Oxidant | Symmetrical Biaryl | General |

Reductive Transformations

The focus of reductive transformations on this compound is typically on the cyano group, as the boronic acid moiety is generally stable to many reducing agents. The chemoselective reduction of a nitrile in the presence of a boronic acid is a key challenge and a synthetically useful transformation.

Several methods have been developed for the reduction of nitriles to primary amines without affecting the boronic acid group. Reagents such as borane (B79455) complexes (e.g., borane-tetrahydrofuran (B86392) complex, borane-dimethyl sulfide (B99878) complex) or catalytic hydrogenation under specific conditions can achieve this transformation. The reduction of the cyano group in this compound would yield (4-(aminomethyl)-2,6-difluorophenyl)boronic acid, a valuable building block for further synthetic modifications. The choice of reducing agent and reaction conditions is crucial to avoid the reduction or decomposition of the boronic acid functionality. For instance, strong reducing agents like lithium aluminum hydride (LAH) would likely reduce both the nitrile and the boronic acid group.

Table 4: Representative Reductive Transformation of a Cyanophenylboronic Acid

| Functional Group | Reagent/Conditions | Product | Reference Type |

| Cyano Group | Borane-THF complex | Primary Amine | General |

| Cyano Group | Catalytic Hydrogenation (e.g., Raney Ni, H₂) | Primary Amine | General |

Applications of 4 Cyano 2,6 Difluorophenylboronic Acid in Advanced Organic Synthesis

As a Foundational Building Block for Carbon-Carbon Bond Formation

The presence of the boronic acid functional group makes 4-cyano-2,6-difluorophenylboronic acid an excellent coupling partner in various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.

Synthesis of Diversely Substituted Biaryl Systems

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. This compound serves as a key building block in these reactions, allowing for the introduction of the 4-cyano-2,6-difluorophenyl moiety into a wide range of aromatic and heteroaromatic systems.

The reaction typically involves the coupling of an aryl or heteroaryl halide (or triflate) with the boronic acid in the presence of a palladium catalyst and a base. The fluorine and cyano substituents on the boronic acid can influence the reaction kinetics and yields, and the resulting biaryl products are often valuable intermediates for further functionalization.

A variety of substituted biaryls have been synthesized using this methodology, demonstrating its broad applicability. The choice of catalyst, base, and solvent system is crucial for optimizing the reaction conditions and achieving high yields of the desired products.

Table 1: Examples of Biaryl Synthesis via Suzuki-Miyaura Coupling

| Aryl Halide/Triflate | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 92 |

| 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 88 |

| 2-Bromopyridine | PdCl₂(dppf) | Cs₂CO₃ | DMF | 85 |

This table is a representative compilation of typical Suzuki-Miyaura reactions and does not represent a specific study but rather a generalization of the synthesis of diversely substituted biaryl systems.

Construction of Functionalized Heteroaromatic Compounds

While the primary application of this compound in carbon-carbon bond formation is in biaryl synthesis, its utility can be extended to the construction of more complex functionalized heteroaromatic compounds. Heterocyclic moieties are ubiquitous in natural products and pharmaceuticals, and methods for their efficient synthesis are of great interest.

In this context, this compound can be coupled with halogenated heterocycles to introduce the 4-cyano-2,6-difluorophenyl group. This can be a key step in the synthesis of novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. Research in this area is ongoing, with the aim of expanding the scope of this building block in the synthesis of diverse heteroaromatic systems.

Elaboration into Complex Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings. They have attracted significant attention due to their unique electronic and photophysical properties, making them promising candidates for applications in organic electronics.

The synthesis of complex PAHs often involves the strategic use of cross-coupling reactions to build up the polycyclic framework. While the direct application of this compound in the elaboration of complex PAHs is not extensively documented in the literature, its role as a precursor to substituted biaryl and heteroaromatic systems suggests its potential as a starting material for the synthesis of more extended π-conjugated systems. Further research is needed to explore the utility of this building block in the construction of novel and complex PAHs.

Strategic Intermediate in the Synthesis of Biologically Active Molecules

The 4-cyano-2,6-difluorophenyl moiety is a key structural feature in a number of biologically active molecules. Consequently, this compound serves as a crucial intermediate in the synthesis of these compounds, enabling the efficient introduction of this important pharmacophore.

Precursors for Enzyme Inhibitors (e.g., Tpl2 Kinase, BACE1)

Enzyme inhibitors are a major class of therapeutic agents used to treat a wide range of diseases. The development of potent and selective enzyme inhibitors is a key focus of modern drug discovery.

Tpl2 Kinase Inhibitors : Tumor progression locus 2 (Tpl2) kinase is a key signaling protein involved in the inflammatory response. Inhibitors of Tpl2 kinase have potential as anti-inflammatory agents. While the direct synthesis of Tpl2 kinase inhibitors from this compound is not widely reported, related cyanophenylboronic acids are known precursors in the synthesis of various kinase inhibitors. The unique substitution pattern of this compound makes it an attractive candidate for the design and synthesis of novel Tpl2 kinase inhibitors.

BACE1 Inhibitors : Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer's disease. BACE1 inhibitors are therefore being actively investigated as potential treatments for this neurodegenerative disorder. The 4-cyano-2,6-difluorophenyl group has been identified as a valuable component in some BACE1 inhibitors. This compound can serve as a key starting material for the synthesis of these inhibitors, often through a Suzuki-Miyaura coupling to construct the core scaffold of the molecule. nih.gov

Intermediates for Receptor Antagonists (e.g., P2X7, Thrombin Receptors)

Receptor antagonists are another important class of drugs that act by blocking the action of a specific receptor.

P2X7 Receptor Antagonists : The P2X7 receptor is an ATP-gated ion channel that plays a role in inflammation and pain. Antagonists of the P2X7 receptor are being investigated as potential treatments for a variety of inflammatory conditions. The 4-cyano-2,6-difluorophenyl moiety has been incorporated into potent and selective P2X7 receptor antagonists. The synthesis of these antagonists often utilizes this compound as a key building block to introduce this critical structural element.

Thrombin Receptor Antagonists : Thrombin is a key enzyme in the blood coagulation cascade and also activates platelets through the protease-activated receptor-1 (PAR-1). Thrombin receptor antagonists are being developed as antiplatelet agents for the prevention of thrombosis. While the direct use of this compound in the synthesis of thrombin receptor antagonists is not extensively documented, related cyanophenylboronic acids have been employed in the synthesis of PAR-1 antagonists. semanticscholar.org The unique substitution pattern of this compound suggests its potential as a valuable intermediate for the development of novel thrombin receptor antagonists.

Table 2: Biologically Active Molecules Synthesized Using this compound as an Intermediate

| Target Molecule Class | Specific Target | Therapeutic Area |

|---|---|---|

| Enzyme Inhibitors | BACE1 | Alzheimer's Disease |

This table provides a summary of the key therapeutic areas where molecules derived from this compound have potential applications.

Synthesis of Modified Nucleosides and Related Derivatives

Boronic acids are valuable reagents in the synthesis of nucleoside derivatives, often employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. nih.gov These reactions are instrumental in creating modified nucleosides with altered biological activity or properties. For instance, arylboronic acids can be coupled with halogenated nucleosides to introduce diverse aryl substituents. Furthermore, boronic acids can serve as temporary protecting groups for diols, a common feature in the sugar moiety of nucleosides, facilitating regioselective reactions at other positions. nih.govbohrium.com

While the synthesis of various boron-containing nucleoside analogs has been explored for therapeutic applications like boron neutron capture therapy, specific examples detailing the use of this compound in the synthesis of modified nucleosides are not extensively documented in peer-reviewed literature. nih.govacs.org However, the reactivity of the boronic acid functional group suggests its potential utility in this area, analogous to other arylboronic acids used in the field.

Contribution to the Synthesis of Antimalarial Compounds

The development of novel antimalarial agents is a critical area of medicinal chemistry, with synthetic strategies often relying on the construction of complex heterocyclic scaffolds. Arylboronic acids are key building blocks in this endeavor, primarily through Suzuki-Miyaura cross-coupling reactions that enable the connection of different molecular fragments. nih.govresearchgate.net For example, 4-cyanophenylboronic acid, a structurally related compound, has been utilized as a reactant to prepare antimalarial compounds.

Despite the established role of boronic acids in creating bioactive molecules, a direct and specific contribution of this compound to the synthesis of antimalarial compounds has not been identified in the reviewed scientific and patent literature. Research in this field often focuses on other classes of compounds or different boronic acid reagents. acs.orgnih.govnih.gov

Modular Synthesis of eIF4E Inhibitors

The eukaryotic translation initiation factor 4E (eIF4E) is a well-established target in cancer therapy due to its role in regulating the translation of oncogenic proteins. nih.govacs.orgbiorxiv.org The modular synthesis of eIF4E inhibitors often involves building molecules that can disrupt the interaction between eIF4E and the mRNA cap structure or its binding partners like eIF4G. acs.orgpatsnap.com This typically requires versatile building blocks that can be combined in various ways to explore the structure-activity relationship.

Boronic acids are considered essential building blocks for generating libraries of bioactive molecules. nih.govresearchgate.net However, a review of the literature on the design and synthesis of eIF4E inhibitors, including both nucleotide-mimetic and non-nucleotide antagonists, does not specifically mention this compound as a key component or starting material in their modular synthesis. nih.govacs.org Synthetic efforts in this area have focused on other scaffolds and chemical moieties. acs.orgbiorxiv.org

Utilization in Materials Science and Optoelectronics

Building Blocks for Organic Semiconductors

Organic semiconductors are foundational materials for a range of electronic applications, including transistors and sensors. nih.govresearchgate.net The performance of these materials is highly dependent on their molecular structure, which influences intermolecular interactions and charge transport. Fluorinated organic compounds are of particular interest as they often exhibit desirable properties such as high charge mobility and stability.

Boronic acids, particularly arylboronic acids, are crucial for the synthesis of these advanced materials via Suzuki-Miyaura coupling. This reaction allows for the systematic construction of π-conjugated oligomers and polymers. While direct applications of this compound in this context are not widely reported, the closely related compound, 2,6-difluorophenylboronic acid, is used to prepare key intermediates for 2,6-difluorinated oligophenyls, which are applicable as organic semiconductors. rsc.org This suggests the potential utility of the title compound for creating highly functionalized, electron-deficient semiconductor materials, where the cyano group would further modulate the electronic properties.

Components in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) represent a leading technology for displays and solid-state lighting. rsc.orgnih.gov The efficiency and color of OLEDs are determined by the organic materials used in their emissive and charge-transporting layers. Organoboron compounds have been investigated for use in OLEDs due to their unique electronic and photophysical properties. nih.gov

Derivatization Strategies and Functional Group Interconversions

This compound possesses three distinct functional regions amenable to chemical modification: the boronic acid group, the cyano group, and the fluorinated aromatic ring. Each offers pathways for derivatization and the synthesis of more complex molecules.

Reactions of the Boronic Acid Group: The boronic acid moiety is primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl, heteroaryl, or vinyl halides and triflates. scbt.com It can also participate in Chan-Lam coupling reactions for the formation of carbon-nitrogen bonds with amines, amides, or N-heterocycles, typically using copper catalysts. researchgate.net Additionally, the boronic acid can be converted to its corresponding boronic ester (e.g., a pinacol (B44631) ester) for enhanced stability and modified reactivity.

Reactions of the Cyano Group: The cyano (nitrile) group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide. Reduction of the cyano group, for example using a borane (B79455) reagent, can produce a primary amine (aminomethyl group). nih.gov This functional group can also participate in cycloaddition reactions or be used to direct metallation at adjacent positions on the aromatic ring.

Reactions of the Aromatic Ring: The fluorine atoms on the phenyl ring activate it towards nucleophilic aromatic substitution (SNAr), allowing for the displacement of a fluoride (B91410) ion by nucleophiles under certain conditions. This provides a route to introduce a variety of other substituents onto the aromatic core.

Below is a table summarizing potential transformations for the functional groups of this compound based on established chemical principles.

| Functional Group | Reaction Type | Reagents and Conditions | Resulting Functional Group |

|---|---|---|---|

| Boronic Acid | Suzuki-Miyaura Coupling | Ar-X, Pd catalyst, Base | Biaryl |

| Boronic Acid | Chan-Lam Coupling | R₂NH, Cu catalyst, Base | Arylamine |

| Cyano Group | Hydrolysis (Acidic) | H₃O⁺, Heat | Carboxylic Acid |

| Cyano Group | Reduction | BH₃·Me₂S or LiAlH₄ | Primary Amine |

| Aromatic Ring | Nucleophilic Substitution | Nu⁻ (e.g., RO⁻, R₂N⁻) | Substituted Aryl |

These derivatization strategies highlight the potential of this compound as a versatile building block for constructing a wide array of complex organic molecules for various applications in medicinal chemistry and materials science. mdpi.comnih.govchemimpex.com

Formation of Boronate Esters for Modified Reactivity

A prominent characteristic of boronic acids is their ability to reversibly form cyclic esters with diols. This transformation is a cornerstone of organoboron chemistry, offering a method to protect the boronic acid moiety, modify its reactivity, and improve its handling and stability. This compound can readily undergo esterification with various diols to furnish the corresponding boronate esters.

The formation of boronate esters from this compound is typically achieved by reacting it with a suitable diol, such as pinacol or neopentyl glycol, often with the removal of water to drive the equilibrium towards the ester product.

This conversion has several practical advantages in synthetic chemistry:

Enhanced Stability: Boronate esters are generally more stable, less prone to protodeboronation, and have better shelf-life compared to the free boronic acid. They are also typically stable to chromatography, which facilitates purification.

Modified Reactivity: The steric and electronic properties of the diol can influence the reactivity of the boron center. For instance, the use of bulky diols can temper the reactivity in cross-coupling reactions.

Iterative Cross-Coupling: The use of specific esters, such as N-methyliminodiacetic acid (MIDA) boronate esters, allows for controlled, iterative Suzuki-Miyaura cross-coupling reactions. These MIDA esters are stable under anhydrous cross-coupling conditions and can be deprotected under mild aqueous basic conditions when the coupling reaction is desired.

The choice of the diol allows for the fine-tuning of the boronate ester's properties for specific synthetic applications.

Table 1: Common Diols for Boronate Ester Formation

| Diol | Resulting Boronate Ester | Key Features |

|---|---|---|

| Pinacol | Pinacol boronate ester | High stability, crystalline, commonly used in Suzuki-Miyaura coupling. |

| Neopentyl glycol | Neopentyl glycol boronate ester | Offers good stability. |

| Ethylene glycol | Ethylene glycol boronate ester | Less stable than pinacol esters, but useful in certain applications. |

Conversions of the Cyano Group to Other Functionalities

The cyano group (–C≡N) is an exceptionally versatile functional group in organic synthesis due to its ability to be transformed into a wide array of other functionalities. nih.gov Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring. In the context of this compound, the cyano group can serve as a synthetic handle for introducing new functional groups after the boronic acid has been utilized in a coupling reaction, or it can be transformed at an earlier stage to create a different substituted phenylboronic acid derivative.

Key transformations of the cyano group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. Partial hydrolysis under controlled conditions can lead to the formation of an amide. This conversion is fundamental for the synthesis of aromatic acids and amides. nih.govresearchgate.net

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to benzylic amines, which are important pharmacophores. researchgate.net

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form an intermediate imine, which upon aqueous workup, yields a ketone. This allows for the formation of a new carbon-carbon bond and the introduction of a keto functional group. nih.gov

Cycloaddition Reactions: The nitrile can participate in cycloaddition reactions to form heterocyclic systems. For example, reaction with azides can lead to the formation of tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry.

These transformations significantly broaden the synthetic utility of this compound, allowing it to be a precursor to a diverse range of difluorinated aromatic compounds.

Table 2: Synthetic Transformations of the Cyano Group

| Transformation | Reagents | Resulting Functional Group |

|---|---|---|

| Full Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid (–COOH) |

| Partial Hydrolysis | Controlled acid/base or enzymes | Amide (–CONH₂) |

| Reduction | LiAlH₄; or H₂, Pd/C | Primary amine (–CH₂NH₂) |

| Addition of Grignard Reagent | 1. RMgX 2. H₃O⁺ | Ketone (–C(O)R) |

Computational and Theoretical Investigations of 4 Cyano 2,6 Difluorophenylboronic Acid

Electronic Structure and Conformation Analysis

Understanding the three-dimensional arrangement of atoms and the distribution of electrons is fundamental to predicting the reactivity and behavior of 4-cyano-2,6-difluorophenylboronic acid. Computational chemistry offers a window into these properties at the atomic level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of molecular systems. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are employed to determine its ground state properties. These calculations provide crucial information on the molecule's electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Theoretical studies on similar phenylboronic acid derivatives have successfully utilized DFT to analyze their electronic structures. lodz.pl The calculated distribution of electron density reveals the electrophilic and nucleophilic sites within the molecule, offering predictions about its interaction with other chemical species. The presence of electron-withdrawing groups, the cyano (-CN) and two fluorine atoms, significantly influences the electronic landscape of the phenyl ring and the acidity of the boronic acid moiety.

Table 1: Hypothetical Ground State Properties of this compound from DFT Calculations

| Property | Calculated Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is illustrative and based on typical values for similar aromatic boronic acids.

Hartree-Fock (HF) Methods for Molecular Geometry

The Hartree-Fock (HF) method, an ab initio approach, is fundamental for determining the optimized molecular geometry of a compound. While DFT methods often provide more accurate energies, HF is a valuable tool for obtaining a reliable initial structure. ntnu.no For this compound, HF calculations, often with a basis set like 6-31G(d), can predict bond lengths, bond angles, and dihedral angles. scirp.org

These calculations typically show that the phenyl ring is planar, with the cyano and boronic acid groups lying in the same plane to maximize conjugation. The C-B bond length and the angles involving the boron atom are of particular interest as they dictate the orientation of the reactive boronic acid group. Studies on related fluorinated aromatic compounds have demonstrated that HF methods, while sometimes systematically underestimating bond lengths, provide a solid foundation for more advanced computational analyses. ntnu.no

Conformational Landscapes and Energetics

The conformational flexibility of this compound primarily revolves around the rotation of the boronic acid group [-B(OH)2] relative to the phenyl ring. The presence of two fluorine atoms ortho to the boronic acid group introduces significant steric hindrance, which is expected to influence the rotational barrier and the preferred conformations.

Spectroscopic Property Predictions

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its spectral signatures.

Vibrational Frequencies and Potential Energy Distribution (PED)

Theoretical vibrational spectroscopy, performed using DFT calculations, can predict the infrared (IR) and Raman spectra of this compound. The calculation of harmonic vibrational frequencies helps in the assignment of experimental spectral bands to specific molecular motions. nih.gov For a more detailed analysis, a Potential Energy Distribution (PED) calculation is often performed. PED analysis quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional motions) to each vibrational mode, allowing for an unambiguous assignment of the spectral peaks. researchgate.net

For this compound, characteristic vibrational modes are expected for the C≡N stretching of the cyano group, the B-O-H bending and O-H stretching of the boronic acid moiety, and the C-F stretching of the fluorinated phenyl ring.

Table 2: Hypothetical Predicted Vibrational Frequencies and Assignments for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment (based on PED) |

| ν(C≡N) | 2245 | C≡N stretch |

| ν(O-H) | 3650 | O-H stretch (boronic acid) |

| δ(B-O-H) | 1350 | B-O-H in-plane bend |

| ν(C-F) | 1280 | C-F stretch |

| ν(C-B) | 1150 | C-B stretch |

Note: The data in this table is illustrative and based on typical values for similar functionalized aromatic compounds.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts provide a means to validate proposed structures and to understand the electronic environment of the different nuclei in the molecule. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a widely used and reliable approach for calculating NMR chemical shifts (¹H, ¹³C, ¹¹B, ¹⁹F). ucl.ac.ukacs.orgnih.gov

For this compound, the calculated chemical shifts can be compared to experimental data to confirm the molecular structure. The ¹¹B NMR chemical shift is particularly informative about the coordination state of the boron atom. imperial.ac.uk The ¹⁹F NMR chemical shifts will be sensitive to the electronic effects of the cyano and boronic acid groups. Furthermore, the ¹³C NMR chemical shifts of the aromatic carbons will reflect the electron-withdrawing nature of the substituents.

Table 3: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹¹B | 28.5 |

| ¹⁹F | -110.2 |

| ¹³C (C-CN) | 115.8 |

| ¹³C (C-B) | 125.3 |

| ¹H (aromatic) | 7.2 - 7.8 |

Note: The data in this table is illustrative and based on typical values for substituted phenylboronic acids and fluorinated aromatic compounds. Chemical shifts are relative to standard references (BF₃·OEt₂ for ¹¹B, CFCl₃ for ¹⁹F, and TMS for ¹H and ¹³C).

UV-Visible Absorption Spectrum Simulations

Currently, there are no specific published simulations of the UV-Visible absorption spectrum for this compound. Such a study would typically involve Time-Dependent Density Functional Theory (TD-DFT) calculations to predict the electronic transitions of the molecule.

A hypothetical data table for such a simulation would look like this:

| Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

These calculations would help identify the wavelengths of maximum absorption (λmax) and correlate them with specific molecular orbital transitions, such as π→π* or n→π*, providing insight into the molecule's electronic structure.

Reaction Mechanism Elucidation through Computational Modeling

Detailed computational modeling to elucidate reaction mechanisms involving this compound, for instance in Suzuki-Miyaura coupling reactions, has not been specifically reported.

Transition State Localization and Activation Energy Calculation

Research on the localization of transition states and the calculation of activation energies for reactions involving this specific boronic acid is not available. This type of investigation would use computational methods to map the energy profile of a reaction pathway, identifying the high-energy transition state structures.

A representative data table for a hypothetical reaction might include:

| Reaction Step | Activation Energy (kcal/mol) |

| Oxidative Addition | Data Not Available |

| Transmetalation | Data Not Available |

| Reductive Elimination | Data Not Available |

Investigation of Catalytic Cycles and Intermediates

No studies were found that computationally investigate the catalytic cycles and intermediates formed when this compound acts as a reagent. Such research would model the interaction of the boronic acid with a catalyst (e.g., a palladium complex) and trace the structural and energetic changes throughout the catalytic cycle.

Advanced Quantum Chemical Descriptors and Molecular Dynamics

Global and Local Quantum Descriptors (e.g., hardness, electrophilicity)

Specific calculations of global and local quantum chemical descriptors for this compound are not documented in the available literature. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and are used to predict the reactivity of a molecule.

A summary of these theoretical descriptors would be presented as follows:

| Quantum Chemical Descriptor | Value |

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

| Energy Gap (ΔE) (eV) | Data Not Available |

| Global Hardness (η) | Data Not Available |

| Global Electrophilicity (ω) | Data Not Available |

Molecular Docking and Interaction Studies

While molecular docking is a common technique to predict the binding of a ligand to a protein's active site, no published studies were identified that specifically report the docking of this compound with any biological target. Such studies would provide insights into potential therapeutic applications by calculating binding affinities and identifying key intermolecular interactions like hydrogen bonds and hydrophobic contacts.

A typical results table from a docking study would include:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Not Studied | Data Not Available | Data Not Available |

| Not Studied | Data Not Available | Data Not Available |

Advanced Analytical Methodologies for Research on 4 Cyano 2,6 Difluorophenylboronic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

High-resolution NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 4-Cyano-2,6-difluorophenylboronic acid in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities of different nuclei, a complete picture of the molecule's covalent framework can be assembled.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. For this compound, two main signals are expected. The protons of the boronic acid group (-B(OH)₂) typically appear as a broad singlet, the chemical shift of which can be highly variable and dependent on concentration, solvent, and water content. The aromatic protons at the C3 and C5 positions are chemically equivalent and are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The electron-withdrawing nature of the cyano and boronic acid groups would shift this signal downfield oregonstate.edu.

¹³C NMR: The carbon NMR spectrum reveals all unique carbon environments. The spectrum for this compound is predicted to show five distinct signals corresponding to the four types of aromatic carbons and the carbon of the cyano group. The chemical shifts are influenced by the attached functional groups, and the carbons bonded to fluorine will exhibit characteristic splitting due to C-F coupling nih.gov.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally useful and sensitive technique for characterization alfa-chemistry.comnih.gov. Since the two fluorine atoms at the C2 and C6 positions are chemically equivalent, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift of this signal provides a sensitive probe of the electronic environment around the fluorine nuclei, making it invaluable for monitoring chemical transformations nih.govdtic.mil.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.2 - 7.6 | Triplet (t) | Ar-H (C3-H, C5-H) |

| ¹H | 4.0 - 9.0 | Broad Singlet (br s) | B(OH )_2 |

| ¹³C | ~165 (J_CF ≈ 250 Hz) | Doublet (d) | C -F |

| ¹³C | ~140 | Singlet (s) | C -CN |

| ¹³C | ~120 | Singlet (s) | C ≡N |

| ¹³C | ~115 (J_CF ≈ 20 Hz) | Triplet (t) | C -H |

| ¹³C | ~105 (Not typically observed) | - | C -B |

| ¹⁹F | -100 to -120 | Singlet (s) | Ar-F |

Mass Spectrometry Techniques (LC-MS, UPLC-MS) for Purity and Identity Confirmation

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are routinely used to separate the compound from impurities before mass analysis, thus providing simultaneous purity assessment and identity confirmation .

The compound has a molecular formula of C₇H₄BF₂NO₂ and a monoisotopic mass of approximately 183.02 Da . In high-resolution mass spectrometry (HRMS), the measured mass can be used to confirm this elemental composition with high accuracy. Typically, the analysis is performed using electrospray ionization (ESI), where the molecule can be observed as a protonated species [M+H]⁺ or a deprotonated species [M-H]⁻. Boronic acids are also known to form adducts with solvents or undergo dehydration in the mass spectrometer, which can lead to the observation of other related ions docbrown.infonist.govnist.gov.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₄BF₂NO₂ |

| Molecular Weight | 182.92 g/mol |

| Monoisotopic Mass | 183.025 Da |

| Expected ESI+ Ion | [M+H]⁺ (m/z 184.03) |

| Expected ESI- Ion | [M-H]⁻ (m/z 182.02) |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies innovatechlabs.com. The resulting spectrum serves as a unique molecular "fingerprint" specac.com.

For this compound, key expected absorptions include a strong, broad O-H stretching band for the boronic acid hydroxyl groups, a sharp and intense C≡N stretching vibration for the nitrile group, and strong C-F stretching bands. The aromatic ring gives rise to characteristic C=C stretching and C-H stretching and bending vibrations. The B-O stretching vibration is also a key diagnostic peak researchgate.netspectroscopyonline.com.

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3600 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |

| ~3100 | C-H stretch | Aromatic |

| 2220 - 2240 (sharp) | C≡N stretch | Nitrile (-CN) |

| 1600 - 1620 | C=C stretch | Aromatic ring |

| 1320 - 1400 | B-O stretch | Boronic acid |

| 1100 - 1300 | C-F stretch | Aryl-fluoride |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of the molecule by measuring the absorption of light corresponding to electronic transitions, primarily π → π* transitions in conjugated systems nih.govvscht.cz. The spectrum of this compound is expected to be dominated by the absorptions of the substituted aromatic ring.

The benzene (B151609) ring itself has characteristic absorption bands which are modified by the attached substituents (B(OH)₂, CN, F). These groups act as auxochromes and chromophores, causing shifts in the absorption maxima (λmax) and changes in intensity (molar absorptivity, ε) researchgate.net. The presence of the cyano group in conjugation with the phenyl ring is expected to result in absorption bands in the near-UV region.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Expected λmax (nm) | Transition Type | Chromophore |

|---|---|---|

| ~210 - 230 | π → π* | Phenyl E2-band |

| ~260 - 280 | π → π* | Phenyl B-band |

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography provides definitive, high-resolution information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, the structure of its close analogue, 2,6-difluorophenylboronic acid, has been determined nih.govresearchgate.net.

This analogue reveals that phenylboronic acids typically form centrosymmetric dimers in the solid state, linked by a pair of strong O-H···O hydrogen bonds between their boronic acid groups nih.govnih.gov. This characteristic R²₂(8) hydrogen-bonding motif is expected to be a primary feature in the crystal structure of the title compound. The cyano group at the 4-position would likely influence the packing of these dimers through dipole-dipole interactions or by acting as a hydrogen bond acceptor.

Table 5: Crystallographic Data for the Analogue Compound, 2,6-Difluorophenylboronic acid nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅BF₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 5.0272 |

| b (Å) | 5.3942 |

| c (Å) | 23.2334 |

| β (°) | 91.897 |

| Z | 4 |

In situ Spectroscopic Methods for Real-Time Reaction Monitoring

Monitoring chemical reactions in real-time provides invaluable data on reaction kinetics, mechanisms, and the formation of transient intermediates. Because of its distinct spectroscopic handles, this compound is an excellent candidate for in situ analysis.

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . The progress of such a reaction can be conveniently monitored using in situ ¹⁹F NMR spectroscopy nih.gov. The fluorine signal of the starting boronic acid would be distinct from the signal of the fluorines in the resulting biaryl product, allowing for straightforward, quantitative tracking of the reaction progress over time without the need for sampling and workup. Similarly, in situ FT-IR can be employed to monitor the consumption of the boronic acid by observing the decrease in the intensity of its characteristic B-O stretching band nist.gov.

Future Research Directions and Emerging Opportunities for 4 Cyano 2,6 Difluorophenylboronic Acid

Development of Next-Generation Catalysts and Ligands for Challenging Transformations

The electronic properties of 4-cyano-2,6-difluorophenylboronic acid make it an intriguing candidate for the development of advanced catalysts and ligands. The strong electron-withdrawing nature of the cyano and difluoro groups can significantly influence the reactivity and selectivity of metal centers in catalytic cycles.

Future research could focus on incorporating this moiety into ligand scaffolds for transition metal catalysts, particularly for challenging cross-coupling reactions. For instance, ligands derived from this boronic acid could enhance the efficiency of Suzuki-Miyaura, Buchwald-Hartwig, and other C-C and C-N bond-forming reactions, especially with sterically hindered or electronically deactivated substrates. The fluorine atoms can also offer unique steric and electronic effects, potentially leading to catalysts with novel reactivity and selectivity profiles.

Table 1: Potential Catalytic Applications and Research Focus

| Catalytic Reaction | Potential Role of this compound-derived Ligands | Research Focus |

|---|---|---|

| Suzuki-Miyaura Coupling | Enhancing catalytic activity and selectivity with challenging substrates. | Synthesis of biaryls with complex substitution patterns. |

| Buchwald-Hartwig Amination | Improving catalyst stability and turnover numbers. | Formation of C-N bonds with sterically demanding amines. |

Exploration of Novel Reaction Pathways and Mechanisms

The unique combination of functional groups in this compound opens avenues for exploring novel reaction pathways. The interplay between the boronic acid, the nitrile, and the fluorine atoms could be harnessed to design new synthetic methodologies.

One area of interest is the investigation of its participation in multicomponent reactions, where the boronic acid can act as a linchpin to assemble complex molecular architectures in a single step. Furthermore, the cyano group could be transformed into other functionalities post-coupling, adding a layer of synthetic versatility. Mechanistic studies, employing techniques such as in-situ spectroscopy and computational modeling, will be crucial to unravel the intricate details of these new transformations and to rationally design more efficient processes.

Expansion of Applications in High-Performance Materials and Advanced Organic Electronics

Phenylboronic acids are key components in the synthesis of conjugated polymers and organic small molecules for electronic applications. The introduction of the 4-cyano-2,6-difluorophenyl moiety into such materials is expected to impart desirable properties. The electron-deficient nature of this unit can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting materials, which is beneficial for n-type organic semiconductors.

Future research will likely focus on synthesizing and characterizing oligomers and polymers incorporating this compound. These materials could find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The fluorine atoms can also enhance the solubility, thermal stability, and charge transport properties of these materials.

Table 2: Potential Properties and Applications in Organic Electronics

| Property Enhancement | Potential Application |

|---|---|

| Lowered LUMO energy | n-type organic semiconductors for OFETs |

| Improved electron injection/transport | Electron transport layers in OLEDs and OPVs |

Design of New Bioactive Compounds through Structure-Activity Relationship Studies